[(5S,7R)-3-methoxy-1-adamantyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-1-hydroxymethyladamantane is a chemical compound with the molecular formula C₁₂H₂₀O₂ and a molecular weight of 196.29 g/mol . It is a derivative of adamantane, a polycyclic hydrocarbon known for its stability and unique structure. The compound is characterized by the presence of a methoxy group (-OCH₃) and a hydroxymethyl group (-CH₂OH) attached to the adamantane framework .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-hydroxymethyladamantane typically involves the functionalization of adamantane derivatives. One common method is the methoxylation of 1-hydroxymethyladamantane. This reaction can be carried out using methanol and a suitable acid catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of 3-Methoxy-1-hydroxymethyladamantane may involve large-scale methoxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1-hydroxymethyladamantane undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form 3-methoxyadamantane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products Formed
Oxidation: Formation of 3-methoxy-1-carboxyadamantane.
Reduction: Formation of 3-methoxyadamantane.
Substitution: Formation of various substituted adamantane derivatives.
Scientific Research Applications
3-Methoxy-1-hydroxymethyladamantane has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Explored as a potential therapeutic agent for neurological disorders due to its structural similarity to amantadine, an antiviral and antiparkinsonian drug.
Mechanism of Action
The mechanism of action of 3-Methoxy-1-hydroxymethyladamantane is not fully understood. it is believed to interact with various molecular targets and pathways, similar to other adamantane derivatives. For instance, it may modulate ion channels or receptors in the nervous system, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane structure.
Memantine: Used in the treatment of Alzheimer’s disease, also an adamantane derivative.
Rimantadine: Another antiviral drug structurally related to adamantane.
Uniqueness
3-Methoxy-1-hydroxymethyladamantane is unique due to the presence of both methoxy and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activities compared to other adamantane derivatives .
Properties
Molecular Formula |
C12H20O2 |
---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
[(5S,7R)-3-methoxy-1-adamantyl]methanol |
InChI |
InChI=1S/C12H20O2/c1-14-12-5-9-2-10(6-12)4-11(3-9,7-12)8-13/h9-10,13H,2-8H2,1H3/t9-,10+,11?,12? |
InChI Key |
MMFYGJVTPUSYHQ-ZYANWLCNSA-N |
Isomeric SMILES |
COC12C[C@@H]3C[C@H](C1)CC(C3)(C2)CO |
Canonical SMILES |
COC12CC3CC(C1)CC(C3)(C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.